molecular formula C20H20N4O B6575276 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1105215-33-5

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6575276
CAS No.: 1105215-33-5
M. Wt: 332.4 g/mol
InChI Key: GPARWQFGHFBANC-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroisoquinoline core linked via a carbonyl group to a 1H-1,2,3-triazole ring substituted with a 3,4-dimethylphenyl group. The tetrahydroisoquinoline scaffold is known for its neuroactive, antitumor, and antimicrobial properties . The triazole-carbonyl modification likely enhances binding affinity and metabolic stability compared to simpler derivatives .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-7-8-18(11-15(14)2)24-13-19(21-22-24)20(25)23-10-9-16-5-3-4-6-17(16)12-23/h3-8,11,13H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPARWQFGHFBANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that combines a triazole moiety with a tetrahydroisoquinoline structure. This unique combination suggests potential biological activities that warrant investigation. Triazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H20N4O Molecular Formula \text{C}_{18}\text{H}_{20}\text{N}_4\text{O}\quad \text{ Molecular Formula }

This molecular structure consists of a triazole ring linked to a 3,4-dimethylphenyl group and a tetrahydroisoquinoline framework. The presence of both the triazole and isoquinoline components is significant as they are associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing triazole structures exhibit a range of biological activities:

  • Antimicrobial Properties : Triazoles have been extensively studied for their antimicrobial effects. They can inhibit the growth of bacteria and fungi through various mechanisms, including enzyme inhibition and disruption of cellular processes .
  • Anticancer Activity : Triazole derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth . The specific mechanisms often involve interactions with DNA or critical enzymes in cancer pathways.

The mechanisms by which this compound exerts its biological effects can include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation .
  • DNA Interaction : Some triazoles can intercalate into DNA or bind to DNA-associated proteins, leading to disruptions in replication and transcription processes .

Research Findings

Several studies have investigated the biological activity of related compounds within the triazole family:

StudyCompound TestedBiological ActivityFindings
1-(3,4-Dimethylphenyl)-1H-1,2,3-triazoleAntimicrobialExhibited significant inhibition against Gram-positive bacteria.
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesAnticancerInduced apoptosis in Jurkat T-cells with DNA fragmentation observed.
Various triazole derivativesAntibacterialShowed MIC values ranging from 0.125 to 64 μg/mL against various strains.

Case Studies

Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of triazole derivatives demonstrated that compounds similar to this compound exhibited selective cytotoxicity towards human leukemic cells at nanomolar concentrations. The mechanism involved mitochondrial membrane potential disruption and subsequent DNA damage .

Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of triazole derivatives against resistant bacterial strains. The study reported significant antibacterial activity with some derivatives outperforming traditional antibiotics like ciprofloxacin .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole derivatives have been widely investigated for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains. Studies have demonstrated that modifications in the triazole ring can enhance antifungal activity against species such as Candida and Aspergillus . For instance, derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition exhibited significant antifungal effects in vitro .

Anticancer Properties
Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. The incorporation of the tetrahydroisoquinoline moiety may contribute to enhanced cytotoxicity against specific cancer cell lines. In silico studies suggest that these compounds can interact with key proteins involved in cancer progression . The structure-activity relationship (SAR) studies have revealed that certain substitutions on the triazole ring improve selectivity and potency against tumor cells .

Neuroprotective Effects
Recent investigations into the neuroprotective potential of triazoles have highlighted their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The compound's unique structural features may facilitate binding to AChE, thus providing a basis for developing new treatments for cognitive disorders .

Agricultural Applications

Fungicides and Pesticides
The antifungal properties of triazoles extend to agricultural applications where they are utilized as fungicides. The specific compound has been evaluated for its effectiveness against plant pathogens, showing potential as a protective agent in crop management . Triazole derivatives are known to disrupt fungal cell wall synthesis, making them effective in controlling fungal infections in crops.

Material Science

Polymer Chemistry
Triazoles are increasingly being explored in material science for their ability to form stable polymers. The incorporation of the triazole moiety into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymeric materials containing triazole derivatives has shown that they exhibit improved resistance to degradation under environmental stressors .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer activities; potential neuroprotective effects
Agricultural ScienceEffective as fungicides against various plant pathogens
Material ScienceEnhanced thermal stability and mechanical properties in polymers

Comparison with Similar Compounds

Tetrahydroisoquinoline Derivatives with Aryl Substituents

  • Example: (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Structural Difference: Lacks the triazole-carbonyl group; instead, a phenyl group is directly attached to the tetrahydroisoquinoline core. Functional Impact: Simpler aryl substitution reduces molecular complexity but may decrease target specificity.

N-Methylated Tetrahydroisoquinolines

  • Example: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Structural Difference: Methylation at the N-position instead of triazole-carbonyl substitution. Functional Impact: N-methylation increases lipophilicity and brain penetration but also elevates neurotoxic risk via oxidation to neurotoxic isoquinolinium ions .

Triazole-Modified Analogs

  • Example: Ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate Structural Difference: Replaces tetrahydroisoquinoline with a piperazine ring. Functional Impact: Piperazine derivatives often exhibit improved solubility, but the tetrahydroisoquinoline core in the target compound may confer superior CNS activity due to inherent neuropharmacological properties .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolism and Blood-Brain Barrier Penetration

  • Target Compound : Predicted to penetrate the blood-brain barrier (BBB) effectively due to moderate lipophilicity (logP ~3.5, estimated). The dimethylphenyl group may slow hepatic metabolism, extending half-life.
  • 1,2,3,4-Tetrahydroisoquinoline (TIQ): Rapidly crosses the BBB but is excreted unchanged (76% in 24 hours) .
  • 1MeTIQ : Similar BBB penetration but metabolized to 4-hydroxy-1MeTIQ (8.7%), which may contribute to neurotoxicity .

Key Research Findings

  • Neurotoxicity : Unlike N-methylated derivatives, the target compound’s triazole group may resist oxidation to neurotoxic ions, reducing Parkinsonism risk .
  • Synthetic Feasibility : The triazole-carbonyl linkage can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to methods in .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline, and how can yield optimization be approached?

Answer: Common routes involve one-pot synthesis via azide-alkyne cycloaddition (Click chemistry) or Friedel-Crafts acylation of the tetrahydroisoquinoline scaffold. For yield optimization:

  • Use design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). A 2^k factorial design can minimize experimental runs while maximizing data resolution .
  • Monitor reaction progress via in situ FT-IR or HPLC to detect intermediates and adjust conditions dynamically .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks using DEPT and HSQC for carbonyl and triazole proton validation .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and confirm substituent positioning .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for triazole-carbonyl bond formation?

Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies of competing pathways (e.g., concerted vs. stepwise mechanisms) .
  • Validate with intrinsic reaction coordinate (IRC) analysis to trace mechanistic trajectories .
  • Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies are effective for analyzing discrepancies in biological activity data across different assay systems?

Answer:

  • Meta-analysis : Pool data from independent studies (e.g., antimicrobial IC50 values) and apply mixed-effects models to account for variability in assay conditions .
  • Molecular docking : Compare binding modes in target proteins (e.g., bacterial enzymes vs. mammalian receptors) using AutoDock Vina or Schrödinger Suite .
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .

Q. How can reaction path search methods improve the scalability of heterogeneous catalytic systems for this compound?

Answer:

  • Use global reaction route mapping (GRRM) combined with quantum mechanics/molecular mechanics (QM/MM) to identify low-energy pathways for catalyst-substrate interactions .
  • Optimize solvent selection via COSMO-RS simulations to predict solubility and catalyst stability .
  • Validate with high-throughput experimentation (HTE) : Screen catalyst libraries (e.g., Pd/C, Ni nanoparticles) in parallel reactors .

Methodological Guidance

Q. What experimental design principles apply to optimizing enantioselective synthesis of this compound?

Answer:

  • Chiral chromatography : Use Chiralpak IA/IB columns to separate enantiomers and calculate enantiomeric excess (ee) .
  • DoE for asymmetric catalysis : Vary chiral ligand (e.g., BINAP), metal precursor (e.g., RuCl2), and temperature in a Box-Behnken design .
  • Kinetic resolution studies : Monitor ee over time to identify optimal reaction termination points .

Q. How can machine learning (ML) models predict novel derivatives with enhanced pharmacological properties?

Answer:

  • Train QSAR models using datasets of IC50 values and molecular descriptors (e.g., LogP, topological polar surface area) .
  • Apply generative adversarial networks (GANs) to propose structurally novel analogs retaining the triazole-tetrahydroisoquinoline core .
  • Validate predictions with in vitro assays (e.g., cytotoxicity screening in HepG2 cells) .

Data Management and Validation

Q. What protocols ensure reproducibility in spectral data interpretation?

Answer:

  • Standardized referencing : Calibrate NMR spectrometers using tetramethylsilane (TMS) or residual solvent peaks .
  • Open-access databases : Deposit raw spectral data in platforms like NMRShiftDB or PubChem for cross-validation .
  • Blinded analysis : Have independent researchers annotate spectra without prior knowledge of expected peaks .

Q. How should researchers address conflicting crystallographic data on substituent conformations?

Answer:

  • Perform multivariate analysis of Cambridge Structural Database (CSD) entries to identify statistically prevalent conformers .
  • Use molecular dynamics (MD) simulations (e.g., AMBER) to model flexibility of the 3,4-dimethylphenyl group in solution .
  • Re-crystallize under varied conditions (e.g., solvent evaporation vs. diffusion) to isolate polymorphs .

Advanced Analytical Challenges

Q. What methodologies elucidate the role of the triazole ring in modulating biological target selectivity?

Answer:

  • Alanine scanning mutagenesis : Replace triazole-interacting residues in target proteins (e.g., kinase ATP-binding pockets) to assess binding energy changes .
  • Photoaffinity labeling : Incorporate azide-modified analogs to map triazole-protein interactions via click chemistry .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for triazole vs. non-triazole analogs binding to targets .

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